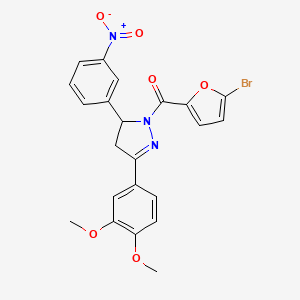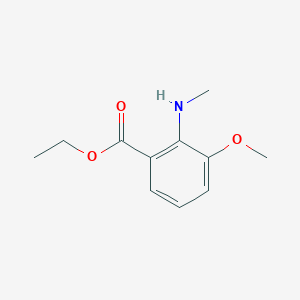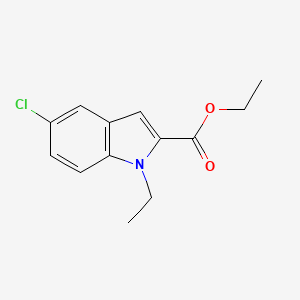
ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is also known by other names such as Ethyl 5-chloroindole-2-carboxylate, Indole-2-carboxylic acid, 5-chloro-, ethyl ester, and Ethyl 5-chloro-2-indolecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.656 g/mol . It is recommended to be stored at 0-8°C .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate serves as a versatile intermediate in the synthesis of various indole derivatives. For instance, the compound has been employed in the synthesis of 5-substituted indole derivatives, where sulfomethyl groups are transformed into formyl functions through a series of reactions, highlighting its utility in generating compounds with potential biological activities (Pete, Parlagh, & Tőke, 2003). Similarly, the compound's reactivity has been explored in the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, further demonstrating its importance in synthesizing complex molecules with specific functional groups (Cucek & Verček, 2008).
Chemical Transformations and Biological Evaluation
The compound is also fundamental in the study of chemical transformations leading to bioactive molecules. For example, research on ethyl 5-hydroxy-indole-3-carboxylate scaffolds has led to the design, synthesis, and evaluation of indole derivatives as inhibitors of human 5-lipoxygenase, indicating its potential in developing anti-inflammatory therapeutics (Peduto et al., 2014). This kind of study underscores the role of this compound derivatives in medicinal chemistry, particularly in the synthesis of compounds targeting specific enzymatic pathways.
Allosteric Modulation of Receptors
Moreover, modifications of indole carboxylate derivatives have been instrumental in understanding the allosteric modulation of the cannabinoid CB1 receptor. Compounds structurally related to this compound have been identified as allosteric modulators, shedding light on their potential therapeutic applications and the importance of structural optimization in enhancing allosteric parameters for receptor modulation (Khurana et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate, also known as ethyl 5-chloro-1-ethylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl 5-chloro-1-ethylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-15-11-6-5-10(14)7-9(11)8-12(15)13(16)17-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXQGYIIWWEMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)
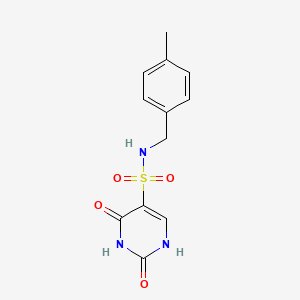
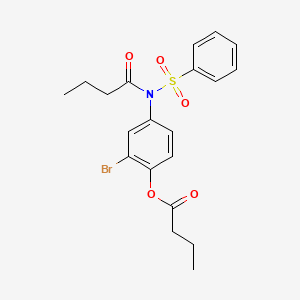

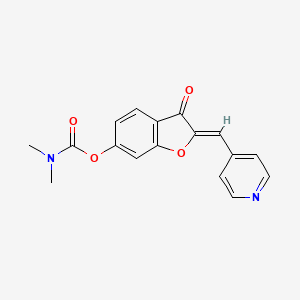
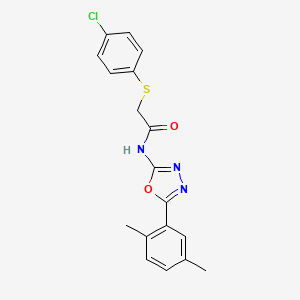


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)
![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)
